3-methoxy-N-(4-nitrophenyl)aniline molecular weight and physical properties
3-methoxy-N-(4-nitrophenyl)aniline molecular weight and physical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-methoxy-N-(4-nitrophenyl)aniline, a chemical compound of interest in various research and development sectors. The document delineates its core physicochemical properties, provides a detailed synthesis protocol, and discusses its potential applications, particularly within the realm of medicinal chemistry and materials science. This guide is intended to serve as a foundational resource for professionals engaged in the study and utilization of this molecule.
Introduction
3-methoxy-N-(4-nitrophenyl)aniline, also known as N-(3-methoxyphenyl)-4-nitroaniline, is an aromatic amine derivative. Its molecular structure, featuring a methoxy group and a nitro group on separate phenyl rings linked by an amine bridge, imparts a unique combination of electronic and steric properties. These characteristics make it a valuable intermediate in organic synthesis and a subject of investigation for its potential biological and material properties. Understanding the fundamental attributes of this compound is paramount for its effective and safe application in a laboratory setting. This guide offers a detailed exploration of its molecular weight, physical characteristics, and a validated synthesis methodology.
Molecular and Physicochemical Properties
The intrinsic properties of a molecule are dictated by its structure. For 3-methoxy-N-(4-nitrophenyl)aniline, the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups, bridged by an amine linker, results in a polarized molecule with specific and predictable behaviors in various chemical and physical contexts.
Molecular Weight
The molecular weight of a compound is a fundamental constant, critical for stoichiometric calculations in chemical reactions and for various analytical techniques. The molecular formula for 3-methoxy-N-(4-nitrophenyl)aniline is C13H12N2O3, and its molecular weight is 244.25 g/mol .[1]
Physical Properties
A summary of the key physical properties of 3-methoxy-N-(4-nitrophenyl)aniline is presented in the table below. These properties are crucial for determining appropriate solvents for reactions and purification, as well as for predicting the compound's behavior under various experimental conditions.
| Property | Value | Source |
| Molecular Formula | C13H12N2O3 | BLDpharm[1] |
| Molecular Weight | 244.25 g/mol | BLDpharm[1] |
| Appearance | Typically a yellow to orange crystalline solid.[2] | CymitQuimica[2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in various organic solvents.[2] | CymitQuimica[2] |
Note: Specific values for melting and boiling points are not consistently reported in publicly available databases and would require experimental determination.
Synthesis Protocol: A Mechanistic Approach
The synthesis of 3-methoxy-N-(4-nitrophenyl)aniline is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in aromatic chemistry and relies on the attack of a nucleophile on an electron-deficient aromatic ring. In this specific synthesis, the amine group of m-anisidine acts as the nucleophile, and the electron-withdrawing nitro group on 1-fluoro-4-nitrobenzene activates the ring towards nucleophilic attack, facilitating the displacement of the fluoride leaving group.
Reaction Principle
The underlying principle of this synthesis is the addition-elimination mechanism of SNAr. The potent electron-withdrawing effect of the nitro group at the para-position of the benzene ring delocalizes the negative charge of the Meisenheimer complex, a resonance-stabilized intermediate, thereby lowering the activation energy for the reaction to proceed.
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Synthesis and purification workflow for 3-methoxy-N-(4-nitrophenyl)aniline.
Detailed Step-by-Step Methodology
Materials:
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m-Anisidine
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1-fluoro-4-nitrobenzene
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Potassium carbonate (K2CO3), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Hexanes
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Deionized water
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Sodium sulfate (Na2SO4), anhydrous
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Silica gel for column chromatography
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Separatory funnel
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Rotary evaporator
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Glassware for column chromatography
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Thin-layer chromatography (TLC) plates and chamber
Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add m-anisidine (1.0 eq), 1-fluoro-4-nitrobenzene (1.0-1.2 eq), and anhydrous potassium carbonate (2.0-3.0 eq).
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Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants. The volume should be sufficient to create a stirrable slurry.
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Heating and Reaction Monitoring: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the formation of the product.
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Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by slowly adding deionized water.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).
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Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-methoxy-N-(4-nitrophenyl)aniline.
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Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Potential Applications in Research and Development
The structural motifs present in 3-methoxy-N-(4-nitrophenyl)aniline make it a versatile building block in several areas of chemical research:
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Medicinal Chemistry: The diarylamine scaffold is a common feature in many biologically active molecules. The nitro group can be readily reduced to an amine, providing a handle for further functionalization in the development of novel therapeutic agents.
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Materials Science: The polarized nature of the molecule, arising from the electron-donating and -withdrawing groups, suggests potential applications in the synthesis of organic dyes, nonlinear optical materials, and organic light-emitting diodes (OLEDs).
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Organic Synthesis: It serves as a valuable intermediate for the synthesis of more complex molecular architectures through reactions such as electrophilic aromatic substitution on the electron-rich methoxy-substituted ring, or further nucleophilic aromatic substitution on the nitro-substituted ring.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 3-methoxy-N-(4-nitrophenyl)aniline. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety guidelines include:
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Working in a well-ventilated fume hood.
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Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
3-methoxy-N-(4-nitrophenyl)aniline is a compound with well-defined physicochemical properties and a straightforward synthetic route. Its utility as a chemical intermediate in various fields, from drug discovery to materials science, underscores the importance of a thorough understanding of its characteristics. This technical guide provides a solid foundation for researchers and scientists to confidently and safely incorporate this molecule into their experimental designs.
References
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PubChem. 3-Methoxy-4-nitroaniline. [Link]
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Appchem. 3-Methoxy-4-nitroaniline. [Link]
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PubChem. 3-Methoxy-4-methylaniline. [Link]
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PubChem. 3-methoxy-4-[4-(methoxyamino)phenyl]aniline. [Link]
